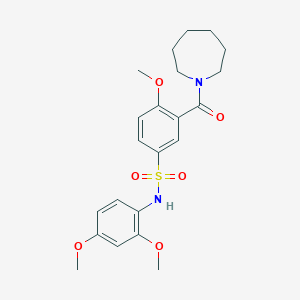![molecular formula C22H19Br2NO3 B12480869 4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid](/img/structure/B12480869.png)
4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes benzyloxy, dibromophenyl, and aminomethylbenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, including the introduction of benzyloxy and dibromophenyl groups, followed by the formation of the aminomethylbenzoic acid structure. Common synthetic routes may involve:
Bromination: Introduction of bromine atoms to the phenyl ring.
Benzyloxy Group Formation: Attachment of the benzyloxy group to the phenyl ring.
Aminomethylation: Introduction of the aminomethyl group.
Benzoic Acid Formation: Final formation of the benzoic acid structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets and pathways. The benzyloxy and dibromophenyl groups may interact with specific enzymes or receptors, leading to changes in cellular processes. The aminomethylbenzoic acid moiety may also play a role in modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic Acid: Similar structure but lacks the dibromophenyl and aminomethyl groups.
3,5-Dibromo-4-hydroxybenzoic Acid: Similar structure but lacks the benzyloxy and aminomethyl groups.
4-Aminomethylbenzoic Acid: Similar structure but lacks the benzyloxy and dibromophenyl groups.
Uniqueness
4-[({[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is unique due to the combination of benzyloxy, dibromophenyl, and aminomethylbenzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H19Br2NO3 |
|---|---|
Molecular Weight |
505.2 g/mol |
IUPAC Name |
4-[[(3,5-dibromo-4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C22H19Br2NO3/c23-19-10-17(13-25-12-15-6-8-18(9-7-15)22(26)27)11-20(24)21(19)28-14-16-4-2-1-3-5-16/h1-11,25H,12-14H2,(H,26,27) |
InChI Key |
UAUYBIJRSJHMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CC=C(C=C3)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B12480792.png)

![1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione](/img/structure/B12480807.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12480811.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B12480817.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12480818.png)
![4-(5-bromothiophen-2-yl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480826.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B12480827.png)
![4-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12480828.png)
![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12480834.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12480840.png)

![2-(4-chlorophenoxy)-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12480852.png)

